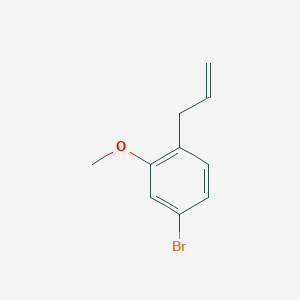![molecular formula C17H15N3O3S B12452452 N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B12452452.png)
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a complex organic compound that features a thiazole ring and a dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving an α-amino ketone and an O-acyl oxime . The reaction conditions often require a copper catalyst and an oxidative environment to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the phenyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while substitution reactions can introduce new functional groups to the acetamide moiety.
Aplicaciones Científicas De Investigación
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Propiedades
Fórmula molecular |
C17H15N3O3S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[4-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10(21)18-12-3-5-13(6-4-12)19-17-20-14(9-24-17)11-2-7-15(22)16(23)8-11/h2-9,22-23H,1H3,(H,18,21)(H,19,20) |
Clave InChI |
ADWJFQWQDORMDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B12452374.png)
![2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B12452381.png)

![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12452396.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12452397.png)
![1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one](/img/structure/B12452400.png)
![4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12452405.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)

![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)
![4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile](/img/structure/B12452457.png)


![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
